molecular formula C15H24N4O B8166182 2-Amino-5-(4-isopropylpiperazin-1-yl)-N-methylbenzamide

2-Amino-5-(4-isopropylpiperazin-1-yl)-N-methylbenzamide

Cat. No.: B8166182
M. Wt: 276.38 g/mol
InChI Key: RAJBXLXGTSVGKG-UHFFFAOYSA-N
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Description

2-Amino-5-(4-isopropylpiperazin-1-yl)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a piperazine ring with an isopropyl substituent, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-isopropylpiperazin-1-yl)-N-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting an appropriate amine with a suitable alkylating agent under controlled conditions.

    Attachment of the Isopropyl Group: The piperazine intermediate is then alkylated with isopropyl halide to introduce the isopropyl substituent.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the benzamide core under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-isopropylpiperazin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Various halides or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-5-(4-isopropylpiperazin-1-yl)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-isopropylpiperazin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-Amino-5-(4-isopropylpiperazin-1-yl)-N-methylbenzamide can be compared with other similar compounds, such as:

  • 2-Amino-5-(4-methylpiperazin-1-yl)-N-methylbenzamide
  • 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide
  • 2-Amino-5-(4-tert-butylpiperazin-1-yl)-N-methylbenzamide

These compounds share a similar benzamide core but differ in the substituents on the piperazine ring. The uniqueness of this compound lies in its specific isopropyl substituent, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-methyl-5-(4-propan-2-ylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11(2)18-6-8-19(9-7-18)12-4-5-14(16)13(10-12)15(20)17-3/h4-5,10-11H,6-9,16H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJBXLXGTSVGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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